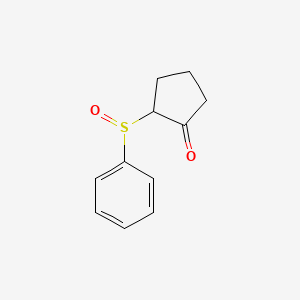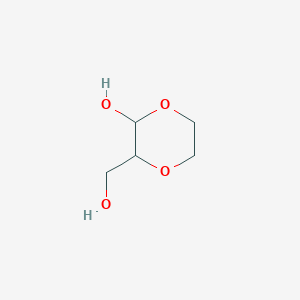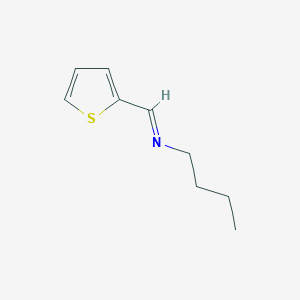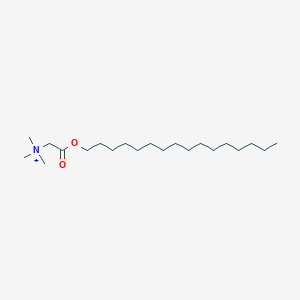
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,5,7,8-pentamethyl-6-chromanol.
Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the chromanol ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: t-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol, ethanol.
Major Products
科学研究应用
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying the behavior of vitamin E analogs and their antioxidant properties.
Biology: Investigated for its potential role in cellular protection against oxidative stress and its effects on various biological pathways.
Industry: Utilized in the formulation of antioxidants for various industrial products, including cosmetics and food additives.
作用机制
The mechanism of action of acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol involves its interaction with molecular targets and pathways related to oxidative stress and cellular protection. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage to cellular components . Additionally, its antiandrogen activity in prostate carcinoma cells suggests involvement in hormonal pathways and receptor interactions.
相似化合物的比较
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A closely related compound with similar antioxidant properties.
α-Tocopherol: A well-known vitamin E analog with established antioxidant and therapeutic benefits.
γ-Tocopherol: Another vitamin E analog with distinct biological activities and applications.
Uniqueness
Acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other chromanol derivatives. Its unique combination of antioxidant and antiandrogen activities makes it a valuable compound for diverse scientific and industrial applications.
属性
CAS 编号 |
57721-81-0 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
acetic acid;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2.C2H4O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13;1-2(3)4/h15H,6-7H2,1-5H3;1H3,(H,3,4) |
InChI 键 |
FJIUHFIUTLMBQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)


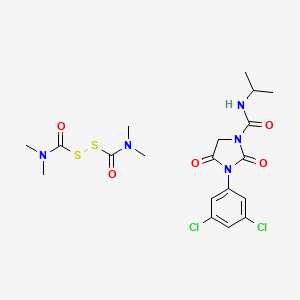
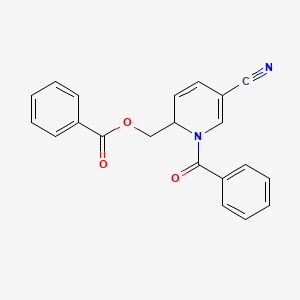
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
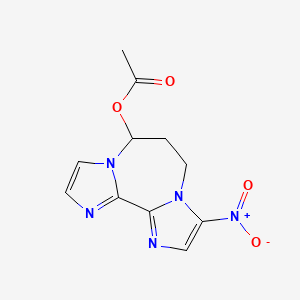
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)
